2-Ethoxy-3H-benzimidazole-4-carboxylic acid methyl ester-d5 is a deuterated derivative of 2-ethoxy-3H-benzimidazole-4-carboxylic acid methyl ester, which is a compound of interest in chemical and pharmaceutical research. This compound is characterized by the presence of deuterium, which enhances its utility in various analytical techniques, particularly in nuclear magnetic resonance spectroscopy. The chemical structure consists of a benzimidazole ring system substituted with an ethoxy group and a carboxylic acid methyl ester functional group.
2-Ethoxy-3H-benzimidazole-4-carboxylic acid methyl ester-d5 falls under the category of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often utilized in medicinal chemistry. This specific compound is classified as an eye irritant and skin irritant according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) standards .
The synthesis of 2-ethoxy-3H-benzimidazole-4-carboxylic acid methyl ester-d5 typically involves several steps, including the formation of the benzimidazole core followed by functionalization to introduce the ethoxy and carboxylic acid methyl ester groups.
Technical Details:
The molecular formula for 2-ethoxy-3H-benzimidazole-4-carboxylic acid methyl ester-d5 is CHDNO. The structure features:
The molar mass is approximately 225.26 g/mol, and it exhibits specific spectral characteristics that are useful for identification via techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
2-Ethoxy-3H-benzimidazole-4-carboxylic acid methyl ester-d5 can participate in various chemical reactions typical for carboxylic acids and esters, including:
Technical Details:
These reactions can be monitored using chromatographic methods or spectroscopic techniques to assess reaction progress and product formation.
The mechanism of action for 2-ethoxy-3H-benzimidazole-4-carboxylic acid methyl ester-d5 primarily relates to its interactions at the molecular level with biological targets. While specific studies on this compound may be limited, compounds within the benzimidazole class often exhibit mechanisms involving:
Further research into its pharmacological properties could elucidate its specific mechanism of action in biological systems.
Relevant data on these properties can be found in chemical databases such as PubChem and supplier catalogs .
2-Ethoxy-3H-benzimidazole-4-carboxylic acid methyl ester-d5 has several applications in scientific research:
The deuterated compound 2-Ethoxy-3H-benzimidazole-4-carboxylic Acid Methyl Ester-d5 is systematically named according to IUPAC conventions as methyl 2-ethoxy-1H-benzimidazole-7-carboxylate-3,4,5,6-d₄-d₃ (indicating partial deuteration at specific positions). This nomenclature integrates three key components:
The suffix "-d5" explicitly designates the replacement of five hydrogen atoms with deuterium. Based on synthetic precursors and isotopic labeling patterns reported for similar compounds, deuteration is localized at the methyl ester group (-CD₃, accounting for three deuteriums) and C5/C6 positions of the benzimidazole ring (two additional deuteriums) [2] [5]. Alternative nomenclature observed in commercial catalogs includes "2-Ethoxy-1H-benzo[d]imidazole-7-carboxylic acid methyl ester-d5", though the positional numbering remains consistent [7].
Table 1: Nomenclature Synonyms and Identifiers
Identifier Type | Designation |
---|---|
Systematic Name | Methyl 2-ethoxy-1H-benzimidazole-7-carboxylate-3,4,5,6-d₄-d₃ |
Common Research Name | 2-Ethoxy-3H-benzimidazole-4-carboxylic Acid Methyl Ester-d5 |
CAS Registry Number | 1215647-69-0 |
Linear Formula | C₁₁H₇D₅N₂O₃ |
Other Names | Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate-d5; Candesartan intermediate-d5 |
The molecular formula C₁₁H₇D₅N₂O₃ reflects precise isotopic enrichment, confirmed by multiple analytical sources [2] [3] [5]. Key features of this composition include:
Net mass increase: (5 × 1.006) ≈ 5.03 g/mol → Total: 225.26 g/mol
Deuterium Distribution:
Table 2: Isotopic Composition Analysis
Structural Fragment | Atomic Composition | Mass Contribution (g/mol) | Deuteration Sites |
---|---|---|---|
Benzimidazole Core | C₈H₃D₂N₂ | 149.18 | C5, C6 positions |
Ethoxy Group (-OC₂H₅) | C₂H₅O | 45.06 | None |
Methyl Ester (-COO-CD₃) | CD₃O₂ | 31.02 | -O-CD₃ |
Total | C₁₁H₇D₅N₂O₃ | 225.26 | 5 sites |
This isotopic pattern significantly impacts analytical detection. The mass shift of +5 Da compared to the non-deuterated analog (C₁₁H₁₂N₂O₃, MW 220.23) enables unambiguous differentiation in mass spectrometry, particularly in trace analysis of pharmaceutical metabolites where this compound serves as an internal standard [5] [7].
Nuclear Magnetic Resonance (NMR) SpectroscopyThough experimental spectra are not fully disclosed in the public domain, the compound's structure can be extrapolated from non-deuterated analogs and synthetic intermediates:
Deuterium Effects: Absence of the methyl ester signal at ~3.90 ppm confirms -O-CD₃ deuteration. Benzimidazole ring deuteration (C5/C6) causes disappearance of H5/H6 signals, simplifying the aromatic region [7] [8].
¹³C NMR & Deuterium Coupling:
Table 3: Predicted NMR Chemical Shifts
Atomic Site | ¹H NMR (δ, ppm) | Multiplicity | ¹³C NMR (δ, ppm) | Notes |
---|---|---|---|---|
H4 | 8.15 | d (J=8 Hz) | 142.5 | Adjacent to N3 |
H7 | 7.60 | t (J=7 Hz) | 126.8 | Ortho to ester |
-OCH₂CH₃ | 4.48 | q (J=7 Hz) | 64.2 | Alpha to oxygen |
-OCH₂CH₃ | 1.38 | t (J=7 Hz) | 14.9 | Methyl terminus |
-O-CD₃ | - | - | 52.0 | Heptet (¹J₃≈20 Hz) |
C2 | - | - | 160.1 | Ethoxy attachment point |
C=O | - | - | 167.3 | Ester carbonyl |
X-ray CrystallographyWhile no crystal structure of this specific deuterated compound is reported, the non-deuterated analog (methyl 2-ethoxy-1H-benzimidazole-7-carboxylate, CAS 150058-27-8) reveals:
The compound serves as a critical intermediate in synthesizing deuterated angiotensin II receptor antagonists like Candesartan-d5, where isotopic labeling enables pharmacokinetic studies via mass spectrometry [5]. Its structural characterization underpins quality control in pharmaceutical impurity profiling, ensuring deuterium distribution aligns with synthetic targets.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3